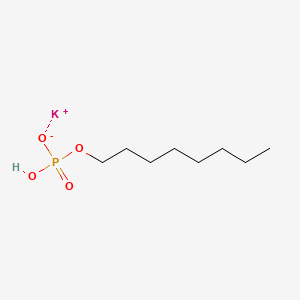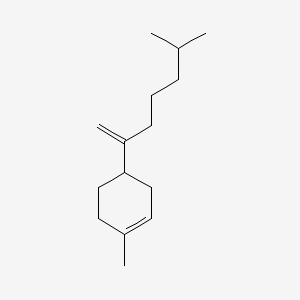
Benzonitrile, 5-nitro-2-(4-(trifluoromethyl)phenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 5-nitro-2-(4-(trifluoromethyl)phenoxy)- is an organic compound characterized by the presence of a benzonitrile core substituted with a nitro group and a trifluoromethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 5-nitro-2-(4-(trifluoromethyl)phenoxy)- typically involves the following steps:
Substitution: The trifluoromethylphenoxy group is introduced via a nucleophilic aromatic substitution reaction. This involves reacting the nitrated benzonitrile with a trifluoromethylphenol derivative in the presence of a suitable base, such as potassium carbonate, under reflux conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Types of Reactions:
Oxidation: Benzonitrile, 5-nitro-2-(4-(trifluoromethyl)phenoxy)- can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in various substitution reactions, including nucleophilic aromatic substitution, where the trifluoromethylphenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, iron powder with hydrochloric acid.
Substitution: Potassium carbonate, sodium hydride, dimethylformamide as solvent.
Major Products:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzonitrile derivatives.
Scientific Research Applications
Benzonitrile, 5-nitro-2-(4-(trifluoromethyl)phenoxy)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of benzonitrile, 5-nitro-2-(4-(trifluoromethyl)phenoxy)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
- Benzonitrile, 4-(trifluoromethyl)-
- 2-Nitro-4-(trifluoromethyl)benzonitrile
- 2-Nitro-5-(trifluoromethyl)benzonitrile
Comparison:
- Benzonitrile, 5-nitro-2-(4-(trifluoromethyl)phenoxy)- is unique due to the presence of both a nitro group and a trifluoromethylphenoxy group, which impart distinct chemical properties and reactivity.
- Benzonitrile, 4-(trifluoromethyl)- lacks the nitro group, resulting in different reactivity and applications.
- 2-Nitro-4-(trifluoromethyl)benzonitrile and 2-Nitro-5-(trifluoromethyl)benzonitrile have similar functional groups but differ in the position of the nitro and trifluoromethyl groups, affecting their chemical behavior and potential uses.
Properties
CAS No. |
82673-97-0 |
|---|---|
Molecular Formula |
C14H7F3N2O3 |
Molecular Weight |
308.21 g/mol |
IUPAC Name |
5-nitro-2-[4-(trifluoromethyl)phenoxy]benzonitrile |
InChI |
InChI=1S/C14H7F3N2O3/c15-14(16,17)10-1-4-12(5-2-10)22-13-6-3-11(19(20)21)7-9(13)8-18/h1-7H |
InChI Key |
GAAZTWADHCODSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


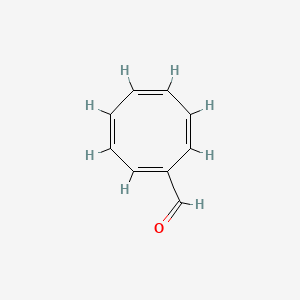
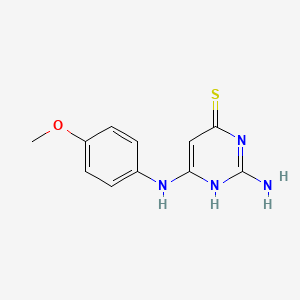
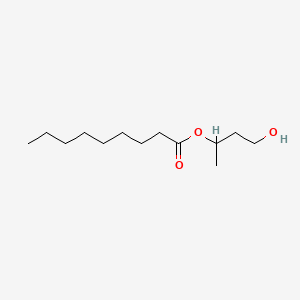
![2(1H)-Quinolinone, 4-[[1-[(5-chloro-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-fluoro-](/img/structure/B12654618.png)
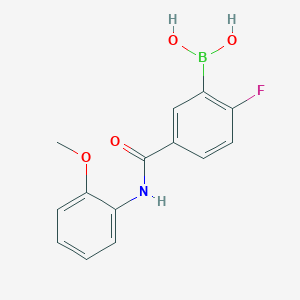
![[(E)-hex-3-enyl] (Z)-hex-2-enoate](/img/structure/B12654623.png)



